molecular formula C22H20O4 B1683918 Triphendiol CAS No. 1213777-80-0

Triphendiol

Cat. No. B1683918
M. Wt: 348.4 g/mol
InChI Key: KQCJZAUNKSGEFM-IFMALSPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Triphendiol, also known as NV-196, is a synthetic isoflavene . Triphendiol (NV-196) is another investigational drug in the Marshall Edwards, Inc., oncology drug pipeline. Triphendiol is broadly cytostatic and cytotoxic against most forms of human cancer cells in vitro, and has been shown to cause cell cycle arrest (or stop cells increasing in number) and to induce apoptosis (or initiate programmed cell death) in various cancer cell lines.

properties

CAS RN

1213777-80-0

Product Name

Triphendiol

Molecular Formula

C22H20O4

Molecular Weight

348.4 g/mol

IUPAC Name

(3R,4S)-3-(4-hydroxyphenyl)-4-(4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol

InChI

InChI=1S/C22H20O4/c1-25-18-9-4-15(5-10-18)22-19-11-8-17(24)12-21(19)26-13-20(22)14-2-6-16(23)7-3-14/h2-12,20,22-24H,13H2,1H3/t20-,22-/m0/s1

InChI Key

KQCJZAUNKSGEFM-IFMALSPDSA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H]2[C@@H](COC3=C2C=CC(=C3)O)C4=CC=C(C=C4)O

SMILES

COC1=CC=C(C=C1)C2C(COC3=C2C=CC(=C3)O)C4=CC=C(C=C4)O

Canonical SMILES

COC1=CC=C(C=C1)C2C(COC3=C2C=CC(=C3)O)C4=CC=C(C=C4)O

Appearance

Solid powder

Other CAS RN

1213777-80-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

NV 196
NV-196
NV196 cpd
triphendiol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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